Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Description

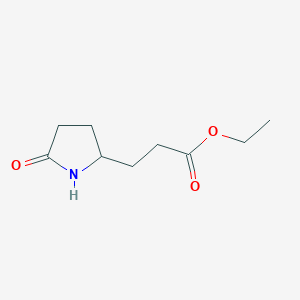

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate (CAS: listed in ) is a pyrrolidinone-derived ester featuring a five-membered lactam ring (5-oxopyrrolidin-2-yl) attached to an ethyl propanoate moiety. However, the provided evidence lacks explicit data on its synthesis, physicochemical properties, or direct applications.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

ethyl 3-(5-oxopyrrolidin-2-yl)propanoate |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)6-4-7-3-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) |

InChI Key |

YFBCKVZBTFSKHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous ethyl propanoate derivatives, focusing on structural variations, functional groups, and applications inferred from the evidence.

Ethyl 3-(methylthio)propanoate

- Structure: Contains a methylthio (-SCH₃) group instead of the pyrrolidinone ring.

- Role : A key aroma compound in pineapple pulp and core, contributing significantly to odor activity values (OAVs) due to its low aroma threshold.

- Applications : Primarily used in flavor and fragrance industries.

Ethyl 2-chloro-3-oxopropanoate

- Structure : Features a chlorine atom and a ketone group at the β-position.

- Role : Intermediate in synthesizing heterocyclic compounds, such as pyrrolo[3,2-b]pyrazine derivatives.

- Applications : Utilized in pharmaceutical synthesis for nitrogen-containing heterocycles.

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

- Structure : Substituted with a nitro-phenyl group and a ketone at the β-position.

- Applications : Likely used in nitroaromatic chemistry or as a precursor for bioactive molecules.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

- Structure : Combines halogenated aromatic and isoxazole substituents.

- Role : Structural complexity suggests use in medicinal chemistry.

- Applications: Potential antibiotic or antifungal agent (inferred from related compounds in ).

Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate

- Structure: Contains a tetrahydrofuran-derived lactone (5-oxotetrahydrofuran) instead of pyrrolidinone.

- Role : Likely an intermediate in organic synthesis.

- Applications : Possible precursor for furan-based pharmaceuticals or agrochemicals.

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Aroma Compounds: Ethyl 3-(methylthio)propanoate demonstrates the importance of sulfur-containing esters in natural flavors, with OAVs exceeding 1,693 in pineapple pulp. This highlights how minor structural changes (e.g., -SCH₃ vs. pyrrolidinone) drastically alter functionality.

- Synthetic Utility: Ethyl 2-chloro-3-oxopropanoate’s use in pyrrolo-pyrazine synthesis suggests that the target compound’s pyrrolidinone moiety could enable analogous reactivity for nitrogen heterocycle formation.

- Medicinal Potential: Compounds like Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate and thiazolidinone derivatives underscore the role of ethyl propanoate esters in designing antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.